molecular formula C9H8ClNO5 B2495598 Methyl 2-chloro-4-methoxy-5-nitrobenzoate CAS No. 90537-46-5

Methyl 2-chloro-4-methoxy-5-nitrobenzoate

Cat. No.: B2495598
CAS No.: 90537-46-5
M. Wt: 245.62
InChI Key: CTRKTHJHCFTDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5. It is a derivative of benzoic acid and is characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methoxy-5-nitrobenzoate can be synthesized through the esterification of 2-chloro-4-methoxy-5-nitrobenzoic acid. The esterification process typically involves the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

    Reduction: The major product is 2-chloro-4-methoxy-5-aminobenzoate.

    Ester Hydrolysis: The product is 2-chloro-4-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-methoxy-5-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the nitro group at the 5-position differentiates it from other similar compounds, leading to unique reactivity and applications.

Properties

IUPAC Name

methyl 2-chloro-4-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRKTHJHCFTDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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